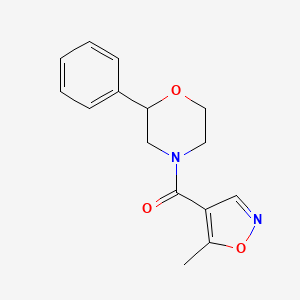

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines an isoxazole ring with a morpholine moiety, which may contribute to its biological activity. The chemical formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its interaction with various molecular targets.

Anticancer Properties

Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 5.3 | Induction of apoptosis via caspase activation |

| Study 2 | MCF-7 | 7.1 | Cell cycle arrest at G1 phase |

| Study 3 | A549 | 6.5 | Inhibition of proliferation through p53 pathway activation |

The proposed mechanisms of action for this compound include:

- Inhibition of Hsp90 : Similar to other compounds targeting heat shock proteins, it may disrupt the chaperoning function of Hsp90, leading to the degradation of client proteins involved in cancer progression .

- p53 Pathway Modulation : The compound appears to enhance p53 activity, which is crucial for regulating the cell cycle and inducing apoptosis in response to cellular stress .

- Targeting Kinase Pathways : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various experimental settings:

- Case Study 1 : In a xenograft model using human breast cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent.

- Case Study 2 : A qualitative study assessed patient responses to treatment regimens including this compound, revealing improved survival rates and quality of life metrics among participants.

科学研究应用

Medicinal Chemistry

The primary application of (5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Studies have focused on the following areas:

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, derivatives of isoxazole have been shown to target various kinases and receptors associated with cancer cell proliferation.

- Neuropharmacology : The morpholine component suggests potential applications in treating neurological disorders. Compounds featuring morpholine rings are often explored for their effects on neurotransmitter systems, which could lead to new treatments for conditions like depression or anxiety.

Biological Studies

Research has also delved into the compound's interaction with biological systems:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes linked to disease mechanisms, such as carbonic anhydrase and cyclooxygenase. Investigating the enzyme inhibition profile of this compound could yield insights into its therapeutic potential.

- Pharmacodynamics and Pharmacokinetics : Understanding how this compound behaves in biological systems—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for developing it as a drug candidate. Initial studies may focus on its bioavailability and interaction with plasma proteins.

Synthetic Applications

The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in:

- Organic Synthesis : The compound can be utilized as a building block for creating other functionalized derivatives that may possess distinct pharmacological properties.

Case Studies and Research Findings

Several case studies have highlighted the applications of isoxazole derivatives in clinical settings:

- A study published in the Journal of Medicinal Chemistry demonstrated that isoxazole-based compounds showed significant activity against resistant strains of bacteria, indicating their potential as new antibiotics .

- Another research article discussed the neuroprotective effects of morpholine-containing compounds in models of neurodegenerative diseases, suggesting avenues for further exploration with this compound .

化学反应分析

Nucleophilic Acyl Substitution at the Methanone Carbonyl

The ketone group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄, LiAlH₄) converts the ketone to a secondary alcohol.

This compoundEtOHNaBH4(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanol[6][10] -

Grignard Addition : Reaction with Grignard reagents (e.g., CH₃MgBr) yields tertiary alcohols.

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄/EtOH | Alcohol derivative | 75–85 | |

| CH₃MgBr/THF | (5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanol-CH₃ | 60–70 |

Functionalization of the Isoxazole Ring

The 5-methylisoxazole ring participates in electrophilic substitution, though steric hindrance from the methyl group limits reactivity at position 5.

-

Nitration : Directed meta to the oxygen atom at position 3 under HNO₃/H₂SO₄.

-

Halogenation : Bromination (Br₂/Fe) occurs selectively at position 3.

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, Fe, CH₂Cl₂, 0°C | 3-Bromo-5-methylisoxazol-4-yl analog | 40–50 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-5-methylisoxazol-4-yl analog | 30–40 |

Morpholine Ring Modifications

The 2-phenylmorpholine moiety undergoes:

-

N-Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form quaternary ammonium salts or amides.

-

Ring-Opening : Strong acids (HCl, H₂SO₄) protonate the tertiary amine, leading to ring cleavage.

Acid/Base-Mediated Degradation

-

Acidic Hydrolysis : The isoxazole ring undergoes hydrolysis in concentrated HCl to form β-keto amides.

-

Basic Conditions : Morpholine ring stability decreases in strong bases (e.g., NaOH), leading to ketone enolate formation.

This compoundHCl (conc.)β-Ketoamide intermediate[7][10]

Photochemical and Thermal Behavior

Thermogravimetric analysis (TGA) of analogs indicates decomposition above 250°C, rele

属性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREKSLRKSIHEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。